1,5-Pentanediol

Polyester Polyol Coatings Hot Melt Adhesives

1,5-Pentanediol (CAS 111-29-5) is an odd-carbon linear aliphatic diol with the molecular formula C₅H₁₂O₂. At room temperature, it exists as a colorless viscous liquid with a density of 0.994 g/mL at 25°C, a boiling point of 239–242°C at atmospheric pressure, a melting point of −18°C, and a viscosity of 128 mPa·s at 20°C.

Molecular Formula C5H12O2
Molecular Weight 104.15 g/mol
CAS No. 111-29-5
Cat. No. B104693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Pentanediol
CAS111-29-5
Synonyms1,5-Dihydroxypentane;  1,5-Pentamethylene Glycol;  NSC 5927;  Pentamethylene Glycol;  Pentylene Glycol;  α,ω-Pentanediol;  ω-Pentanediol
Molecular FormulaC5H12O2
Molecular Weight104.15 g/mol
Structural Identifiers
SMILESC(CCO)CCO
InChIInChI=1S/C5H12O2/c6-4-2-1-3-5-7/h6-7H,1-5H2
InChIKeyALQSHHUCVQOPAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMiscible with water
Soluble in water
Miscible with methanol, ethanol, acetone, ethyl acetate. Soluble in ether (25 °C) 11% w/w. Limited solubility in benzene, trichloroethylene, methylene chloride, petroleum ether, heptane.
Soluble in alcohols, acetone, and relatively insoluble in aliphatic and aromatic hydrocarbons

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Pentanediol (CAS 111-29-5): Product-Specific Evidence Guide for Scientific Procurement and Polymer Synthesis


1,5-Pentanediol (CAS 111-29-5) is an odd-carbon linear aliphatic diol with the molecular formula C₅H₁₂O₂. At room temperature, it exists as a colorless viscous liquid with a density of 0.994 g/mL at 25°C, a boiling point of 239–242°C at atmospheric pressure, a melting point of −18°C, and a viscosity of 128 mPa·s at 20°C [1]. It is miscible with water, methanol, ethanol, and acetone, and demonstrates solubility of 11% w/w in diethyl ether at 25°C [1]. Its primary industrial utility lies in the production of polyester polyols, polycarbonate diols, and polyurethane resins, where it serves as a bifunctional monomer imparting a characteristic balance of flexibility and hardness to the resultant polymers . 1,5-Pentanediol can be synthesized from both petroleum-derived feedstocks and bio-based routes, including the hydrogenolysis of tetrahydrofurfuryl alcohol derived from furfural, establishing it as a monomer with established commercial availability [1].

Why 1,5-Pentanediol Cannot Be Arbitrarily Substituted with 1,4-Butanediol, 1,6-Hexanediol, or 1,3-Propanediol in Polymer Synthesis


Despite their shared α,ω-diol functional group classification, 1,5-pentanediol exhibits differentiated performance in polymer synthesis that precludes simple interchange with its closest linear analogs—1,4-butanediol (BDO), 1,6-hexanediol (HDO), and 1,3-propanediol (PDO). The odd-numbered carbon chain length (C5) of 1,5-pentanediol imposes a unique chain-folding geometry that reduces polymer crystallinity relative to even-carbon diols such as HDO (C6), as demonstrated in polyester systems where HDO-based polyesters exhibit 27% crystallinity while odd-carbon diol analogs remain largely amorphous [1]. Furthermore, the methylene spacer length directly modulates the glass transition temperature (Tg) and mechanical flexibility of the resulting polyurethanes, with 1,5-pentanediol occupying a distinct property space between the rigidity conferred by shorter-chain BDO and the enhanced flexibility imparted by longer-chain HDO [2]. In adhesive applications, bio-based 1,5-pentanediol yields longer open time and lower initial green strength compared to HDO-based formulations—a performance characteristic that cannot be replicated by direct substitution [3]. The evidence summarized in Section 3 quantifies these differential performance parameters that inform rational monomer selection.

Quantitative Differential Evidence: 1,5-Pentanediol vs. Closest Linear Diol Analogs


Bio-Based 1,5-Pentanediol Yields Coating Performance Equivalent to Petroleum-Derived 1,6-Hexanediol with Differentiated Adhesive Open Time

In a direct comparative study of polyester polyol-based solvent-borne coatings and hot melt adhesives, bio-based 1,5-pentanediol (Bio-PDO) was evaluated against petroleum-derived 1,6-hexanediol (HDO) as the diol monomer. For coatings, Bio-PDO exhibited performance metrics—including hardness, flexibility, adhesion strength, and solvent resistance—that were statistically equivalent to those of HDO-based coatings [1]. For hot melt adhesives, however, Bio-PDO-based formulations demonstrated quantitatively differentiated behavior: lower green strength (initial adhesion) and longer open time (workable bonding window) compared to HDO-based adhesives [1]. This differential adhesive profile is attributable to the odd-carbon chain architecture of 1,5-pentanediol, which reduces polymer crystallinity and alters viscoelastic response relative to the even-carbon HDO analog.

Polyester Polyol Coatings Hot Melt Adhesives Bio-based Monomer

1,5-Pentanediol-Based Polyesters Exhibit Superior Crystallizability and Water Vapor Barrier Performance Relative to Commercial PBAT Benchmark

Long-chain polyesters synthesized from bio-based 1,5-pentanediol and C10–C16 aliphatic α,ω-diacids (intrinsic viscosity 0.80–1.47 dL/g) were compared against the widely used biodegradable copolyester poly(butylene adipate-co-terephthalate) (PBAT). The 1,5-pentanediol-based polyesters demonstrated comparable tensile strength and ductility to PBAT, but exhibited quantifiably superior crystallizability, tensile modulus, and water vapor barrier performance [1]. This performance differential is attributed to the odd-carbon structure of 1,5-pentanediol, which enables polyethylene-like rapid crystallization kinetics and enhanced barrier properties not achievable with even-carbon diol monomers in the same synthetic system.

Long-Chain Polyester Barrier Properties Crystallization Biodegradable Polymer

1,5-Pentanediol Incorporation Produces Thermoplastic Elastomers with 1200% Elongation at Break and 70% Shape Recovery at 200% Strain

Incorporation of bio-based 1,5-pentanediol (PeDO) at 40 mol% into poly(1,4-cyclohexanedimethanol succinate) transforms a semi-crystalline thermoplastic polyester into a thermoplastic elastomer without requiring polyether soft segments—a molecular architecture that would be impossible to achieve using even-carbon diols such as 1,4-butanediol or 1,6-hexanediol [1]. The odd-carbon PeDO monomer disrupts crystallinity sufficiently to achieve an equilibrium between crystalline and amorphous domains, yielding a material with exceptional elongation at break exceeding 1200% and remarkable resilience with shape recovery ratio over 70% at 200% strain [1]. This mechanical performance is coupled with complete biodegradability (100% mass loss after 6 days in enzyme solution at 37°C), a property notably absent in conventional polyether-based thermoplastic elastomers synthesized with even-carbon diols [1].

Thermoplastic Elastomer Biodegradability Mechanical Properties Resilience

1,5-Pentanediol Yields Polyester with Superior Processability and Appearance Compared to Ethylene Glycol, 1,3-Propanediol, and 1,4-Butanediol in Sulfone-Bridged Difuran Polyester Systems

In a systematic study of homopolyesters synthesized from a novel sulfone-bridged difuran dicarboxylic monomer, four diols—ethylene glycol, 1,3-propanediol, 1,4-butanediol, and 1,5-pentanediol—were evaluated for resultant polymer properties. Among these, 1,5-pentanediol produced polyester with the most favorable properties in terms of processability and appearance [1]. Furthermore, the 1,5-pentanediol-based polyester demonstrated the capacity for chemical recycling back to the starting monomer under mild conditions, a feature not reported for the other diol-derived polymers in this series [1]. The difuran sulfone monomer yielded polyester materials with high glass transition temperatures, high tensile stiffnesses, and low oxygen permeability across the diol series [1], but the specific advantages in processability and appearance were unique to the 1,5-pentanediol-derived polymer.

Biomass-Derived Polyester Processability Recyclability Difuran Monomer

1,5-Pentanediol Modifies PET Thermal Properties with Quantified Tg and Tm Depression Comparable to 1,6-Hexanediol at Equivalent Molar Incorporation

In a direct comparative study of poly(ethylene terephthalate) (PET) modification, both 1,5-pentanediol (PD) and 1,6-hexanediol (HD) units were incorporated as comonomers to evaluate their effect on thermal properties. Increasing the content of either PD or HD units resulted in decreased glass transition temperature (Tg) and melting temperature (Tm) relative to unmodified PET [1]. Notably, crystallization rate near Tm was decreased by the addition of either PD or HD units, while crystallization rate near Tg was increased by both diol modifications [1]. The study concluded that both PD and HD units function as non-crystallizable segments that enhance main chain flexibility [1], establishing 1,5-pentanediol as a functionally comparable alternative to 1,6-hexanediol for PET modification where thermal property adjustment is the primary objective.

Poly(ethylene terephthalate) Copolyester Modification Glass Transition Temperature Thermal Properties

Evidence-Based Application Scenarios for 1,5-Pentanediol in Polymer Synthesis and Industrial Formulations


Bio-Based Polyester Polyol Coatings with Equivalent Performance to Petroleum-Derived 1,6-Hexanediol Systems

Formulators seeking to replace petroleum-derived 1,6-hexanediol in solvent-borne polyester polyol coatings can substitute bio-based 1,5-pentanediol with confidence that coating hardness, flexibility, adhesion strength, and solvent resistance will remain statistically equivalent [1]. This substitution enables sustainability claims without compromising technical performance, making 1,5-pentanediol a strategic procurement choice for manufacturers targeting reduced carbon footprint in industrial coatings.

Hot Melt Adhesives Requiring Extended Open Time and Controlled Green Strength

For hot melt adhesive applications where extended workable bonding time (open time) is required—such as in complex assembly operations or manual application processes—1,5-pentanediol-based polyester polyols provide quantifiably longer open time and lower initial green strength compared to 1,6-hexanediol-based formulations [1]. This differentiated adhesive profile is a direct consequence of the odd-carbon diol architecture and cannot be achieved with even-carbon diol alternatives.

Biodegradable Thermoplastic Elastomers with High Resilience and Exceptional Elongation

Incorporation of 1,5-pentanediol at 40 mol% into polyester copolymers yields thermoplastic elastomers with elongation at break exceeding 1200% and shape recovery over 70% at 200% strain—without requiring polyether soft segments [2]. Critically, these materials achieve complete enzymatic degradation (100% mass loss in 6 days at 37°C), a property absent in conventional even-carbon diol-derived TPEs. This enables development of fully biodegradable medical devices, flexible electronics encapsulation, and sustainable consumer products.

High-Barrier Biodegradable Films Requiring Superior Moisture Protection Relative to PBAT

Long-chain polyesters synthesized from 1,5-pentanediol and C10–C16 diacids exhibit water vapor barrier performance quantifiably superior to the commercial biodegradable benchmark PBAT, while maintaining comparable tensile strength and ductility [3]. This performance differential makes 1,5-pentanediol-derived polyesters the preferred monomer choice for food packaging films, agricultural mulch films, and compostable barrier layers where moisture ingress must be minimized to extend product shelf life.

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